N-(4-methoxybenzyl)-1-methyl-1H-benzimidazol-2-amine
Overview
Description
“N-(4-methoxybenzyl)-1-methyl-1H-benzimidazol-2-amine” is likely an organic compound that contains a benzimidazole core structure, which is a bicyclic heteroarene with a fusion of benzene and imidazole rings . The “N-(4-methoxybenzyl)” part suggests a methoxybenzyl group attached to the nitrogen atom of the benzimidazole .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of appropriate aromatic amines with carboxylic acids or their derivatives . The exact synthesis route for this compound would depend on the specific conditions and reagents used .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy, mass spectrometry, and possibly X-ray crystallography . These techniques can provide information about the arrangement of atoms in the molecule and the nature of their bonds .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. For instance, the benzimidazole ring is resistant to electrophilic substitution due to the electron-withdrawing imine group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined experimentally. These properties would depend on factors such as the compound’s molecular structure and the presence of functional groups .Mechanism of Action
Safety and Hazards
Future Directions
The future research directions for this compound could include exploring its potential biological activities and developing more efficient synthesis methods . The compound’s structure suggests it might have interesting chemical properties that could be useful in various applications, such as drug development .
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-1-methylbenzimidazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-19-15-6-4-3-5-14(15)18-16(19)17-11-12-7-9-13(20-2)10-8-12/h3-10H,11H2,1-2H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBPUGVSOWGGGPP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1NCC3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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